molecular formula C12H20NO3S+ B12055666 Benzyldimethyl(3-sulfopropyl)azanium CAS No. 1903754-18-6

Benzyldimethyl(3-sulfopropyl)azanium

Cat. No.: B12055666
CAS No.: 1903754-18-6
M. Wt: 258.36 g/mol
InChI Key: MEJASPJNLSQOAG-UHFFFAOYSA-O
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Description

Benzyldimethyl(3-sulfopropyl)azanium is a zwitterionic compound, meaning it contains both positive and negative charges within the same molecule. This unique structure imparts it with interesting properties, making it useful in various scientific and industrial applications. The compound is known for its excellent hydrophilic and antifouling characteristics, which are particularly valuable in the development of advanced materials and biomedical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyldimethyl(3-sulfopropyl)azanium can be synthesized through a distillation–precipitation polymerization method. This involves the use of monomers such as [2-(methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide and crosslinkers like N,N’-methylenebis(acrylamide). The reaction typically occurs under controlled conditions to ensure the formation of the desired zwitterionic nanoparticles .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale polymerization processes. These processes are optimized for high yield and purity, utilizing advanced techniques to control the molecular weight and structure of the final product. The industrial methods ensure that the compound retains its zwitterionic properties, which are crucial for its applications.

Chemical Reactions Analysis

Types of Reactions

Benzyldimethyl(3-sulfopropyl)azanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Benzyldimethyl(3-sulfopropyl)azanium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyldimethyl(3-sulfopropyl)azanium involves its zwitterionic nature, which allows it to interact with various molecular targets. The positive and negative charges within the molecule enable it to form stable interactions with both hydrophilic and hydrophobic surfaces. This dual interaction capability is crucial for its antifouling properties, as it prevents the adhesion of proteins and other bioentities to surfaces .

Comparison with Similar Compounds

Similar Compounds

  • N-Dodecyl-N,N-Dimethyl-3-Ammonio-1-Propanesulfonate
  • [2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide

Uniqueness

Benzyldimethyl(3-sulfopropyl)azanium stands out due to its unique combination of hydrophilic and antifouling properties. Unlike other similar compounds, it offers a balanced zwitterionic structure that enhances its stability and effectiveness in various applications. Its ability to form stable nanoparticles and its biocompatibility further distinguish it from other compounds in the same category .

Properties

CAS No.

1903754-18-6

Molecular Formula

C12H20NO3S+

Molecular Weight

258.36 g/mol

IUPAC Name

benzyl-dimethyl-(3-sulfopropyl)azanium

InChI

InChI=1S/C12H19NO3S/c1-13(2,9-6-10-17(14,15)16)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3/p+1

InChI Key

MEJASPJNLSQOAG-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(CCCS(=O)(=O)O)CC1=CC=CC=C1

Origin of Product

United States

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